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Compound of Interest

Compound Name: beta-D-Glucopyranosylamine

Cat. No.: B112949 Get Quote

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-
Glucopyranosylamine

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and

analytical characterization of beta-D-glucopyranosylamine. It is intended for professionals in

the fields of chemical research and drug development who require a detailed understanding of

this fundamental glycosylamine.

Chemical Structure and Stereochemistry
Beta-D-glucopyranosylamine is a monosaccharide derivative in which the anomeric hydroxyl

group of beta-D-glucose is replaced by an amino group. Its structure is fundamental to the

synthesis of a wide range of biologically active compounds and glycoconjugates.

The molecule consists of a six-membered tetrahydropyran ring, referred to as a pyranose ring.

The stereochemistry is defined by two key features:

"D" Configuration: This designation refers to the configuration at the stereocenter furthest

from the anomeric carbon (C1), which is C5. In D-glucose and its derivatives, the hydroxyl

group (or in this case, the -CH₂OH group) on C5 is on the same side as the hydroxyl group
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on the chiral carbon of D-glyceraldehyde in a Fischer projection, conventionally drawn to the

right.

"beta (β)" Anomer: This describes the stereochemistry at the anomeric carbon (C1). In the β

anomer of D-sugars, the amino group at C1 is in the equatorial position, pointing "up" on the

same side of the ring as the -CH₂OH group at C5 in the standard chair conformation. The α

anomer, by contrast, would have the amino group in the axial position.

The most stable conformation for the pyranose ring is the chair conformation, specifically the

⁴C₁ chair, where C4 is above and C1 is below the plane of the ring.[1]

Caption: Chair conformation of beta-D-glucopyranosylamine.

Quantitative Structural Data
Precise bond lengths and angles are determined experimentally, primarily through X-ray

crystallography. While data for the parent molecule is not readily available, analysis of closely

related structures, such as N-substituted derivatives, provides valuable reference points.[1]

Spectroscopic data from Nuclear Magnetic Resonance (NMR) is crucial for confirming the

stereochemistry in solution.

Crystallographic Data (Reference)
The following table summarizes typical bond lengths and angles for a pyranose ring, based on

crystallographic data of related glycosylamines. These values are representative and can vary

slightly between different derivatives and crystal packing environments.
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Parameter Typical Value (Å or °) Atoms Involved

Bond Lengths

C-C (ring) 1.52 - 1.54 Å C1-C2, etc.

C-O (ring) 1.42 - 1.44 Å C1-O5, C5-O5

C1-N (anomeric) ~1.46 Å C1-N

C-O (hydroxyl) 1.41 - 1.43 Å C2-O2, etc.

Bond Angles

C-O-C (ring) ~113° C5-O5-C1

O-C-C (ring) 108 - 112° O5-C1-C2, etc.

C-C-C (ring) 109 - 112° C1-C2-C3, etc.

Data are generalized from crystallographic studies of related compounds such as 4,6-O-

butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine.[1]

NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of

glycosylamines in solution. The chemical shifts (δ) and coupling constants (J) are highly

sensitive to the local electronic environment and the dihedral angles between protons,

respectively.

The following data is for beta-D-glucopyranosylamine uronic acid, a closely related analogue,

and provides a strong indication of the expected values for the target molecule.[2][3]
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Proton
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

Key ¹H-¹H Coupling
Constants (J, Hz)

H-1 ~4.5 - 4.8 ~85 - 88
J₁,₂ ≈ 8-9 Hz (trans-

diaxial)

H-2 ~3.0 - 3.2 ~74 - 76 J₂,₃ ≈ 9-10 Hz

H-3 ~3.4 - 3.6 ~77 - 79 J₃,₄ ≈ 9-10 Hz

H-4 ~3.3 - 3.5 ~71 - 73 J₄,₅ ≈ 9-10 Hz

H-5 ~3.6 - 3.8 ~77 - 79 -

H-6a/b ~3.7 - 3.9 ~62 - 64 -

Note: Data acquired in D₂O. Chemical shifts are approximate and can be influenced by solvent,

pH, and temperature.[2] The large coupling constant between H-1 and H-2 (J₁,₂) is

characteristic of a trans-diaxial relationship, which definitively confirms the β-anomeric

configuration.

Experimental Protocols
Synthesis of beta-D-Glucopyranosylamine
A common and efficient method for synthesizing beta-D-glucopyranosylamines involves the

reaction of the parent sugar with a saturated aqueous solution of an ammonium salt, such as

ammonium bicarbonate or ammonium carbamate.[4] This approach often avoids the need for

complex protective group chemistry.[5][6]

General Protocol:

Dissolution: D-glucose is dissolved in a saturated aqueous solution of ammonium

carbamate.

Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C) for an extended

period (e.g., 24 hours). The reaction progress can be monitored by techniques like thin-layer

chromatography (TLC) or NMR.
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Equilibrium: The reaction typically results in an equilibrium mixture containing the desired β-

glycosylamine, a smaller fraction of the α-anomer (around 7-8%), and potentially minor

byproducts like bis(β-D-glucopyranosyl)amine.[4][6]

Work-up and Purification: Upon completion, the volatile ammonium salts are removed under

reduced pressure. The resulting crude product can be purified by recrystallization or

chromatography to isolate the beta-D-glucopyranosylamine.
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Generalized Synthesis and Characterization Workflow

Characterization

D-Glucose + 
Aqueous NH₄⁺ Salt
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beta-D-Glucopyranosylamine

NMR Spectroscopy
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Mass Spectrometry
(Verify M.W.)

X-ray Crystallography
(If single crystals form)
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Caption: Workflow for synthesis and characterization.
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Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To confirm the chemical structure, stereochemistry, and purity of the product.

Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired.

Analysis: The β-configuration is confirmed by the large axial-axial coupling constant (J ≈ 8-9

Hz) between H-1 and H-2. The full proton and carbon spectra are assigned using 2D

correlation experiments.[2]

X-ray Crystallography:

Purpose: To determine the precise three-dimensional structure, including bond lengths, bond

angles, and conformation in the solid state.

Methodology:

Crystallization: Single crystals of the compound are grown, often by slow evaporation of a

solvent.

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction

data are collected.

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal

structure and refine the atomic positions.[1]

Analysis: The resulting structural model confirms the ⁴C₁ chair conformation and the β-

anomeric nature of the glycosylamine.[1]

Application in Drug Development
Beta-D-glucopyranosylamine serves as a crucial synthetic intermediate for creating more

complex molecules with therapeutic potential. Its amino group provides a convenient handle for

derivatization. For example, N-acyl derivatives of beta-D-glucopyranosylamine have been

synthesized and investigated as inhibitors of human liver glycogen phosphorylase, a key target
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for the management of type 2 diabetes.[7] The pyranose ring acts as a scaffold that mimics the

natural substrate, while the attached N-acyl group can be modified to optimize binding to the

target enzyme's active site.

Role as a Synthetic Precursor

beta-D-Glucopyranosylamine
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Caption: Use of beta-D-glucopyranosylamine in synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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